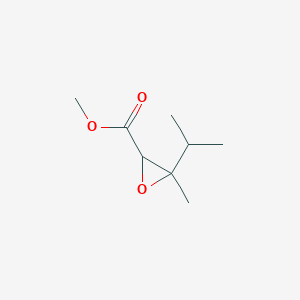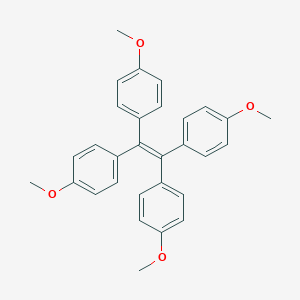
Tetrakis(4-methoxyphenyl)ethylene
Übersicht
Beschreibung
Tetrakis(4-methoxyphenyl)ethylene, also known as this compound, is a useful research compound. Its molecular formula is C30H28O4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Tetrakis(4-methoxyphenyl)ethylene is the photoluminescence intensity in the solid state . The compound interacts with both amorphous and crystalline parts of the solid, contributing to the photoluminescence intensity .
Mode of Action
this compound exhibits a unique mode of action. It can switch its emission among three colors in the solid state by transformation among three different aggregation states . This excitation-dependent emission is due to the compound’s interaction with both amorphous and crystalline parts of the solid .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the transformation among different aggregation states . These transformations lead to changes in the photoluminescence intensity, resulting in the switching of emission colors .
Result of Action
The result of this compound’s action is the switching of emission colors in the solid state . This is achieved through the transformation among different aggregation states, leading to changes in the photoluminescence intensity .
Action Environment
The action of this compound is influenced by the environmental factors of the solid state. The compound’s ability to switch emission colors is dependent on the transformation among different aggregation states, which can be influenced by the physical properties of the solid state .
Biochemische Analyse
Biochemical Properties
Tetrakis(4-methoxyphenyl)ethylene plays a crucial role in biochemical reactions, particularly in the context of its photophysical properties. This compound exhibits unique emission characteristics that can be switched among three colors in the solid state by transformation among different aggregation states . The interactions of this compound with enzymes, proteins, and other biomolecules are primarily driven by its ability to form stable complexes and its photoluminescent properties. For instance, it has been observed to interact with aromatic amino acids, leading to shifts in photoluminescence spectra . These interactions are essential for understanding the compound’s role in various biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s photodynamic effects have been studied in cell cultures, where it was found to induce cell mortality upon irradiation, while no toxicity was observed in dark conditions . This indicates that this compound can be used as a photosensitizer in photodynamic therapy, affecting cell function through light-induced mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s photophysical properties are attributed to its ability to form stable complexes with aromatic amino acids, leading to shifts in photoluminescence spectra . Additionally, the compound’s excitation-dependent emission is due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity . These interactions highlight the compound’s potential for use in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its aggregation state, with different aggregate states exhibiting distinct photophysical properties . Long-term studies have shown that the compound’s photoluminescent properties can be maintained or altered through annealing or fuming processes . These findings are crucial for understanding the compound’s long-term effects on cellular function in both in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
1-methoxy-4-[1,2,2-tris(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-31-25-13-5-21(6-14-25)29(22-7-15-26(32-2)16-8-22)30(23-9-17-27(33-3)18-10-23)24-11-19-28(34-4)20-12-24/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYBRRVOIQFRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00142999 | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10019-24-6 | |
| Record name | 1,1′,1′′,1′′′-(1,2-Ethenediylidene)tetrakis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10019-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra-p-anisylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrakis(4-methoxyphenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00142999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting catalytic activity has been observed with a Tetra-p-anisylethylene complex?
A1: Research indicates that the complex [Eu(CH3CN)3(BF4)3]x, which includes Tetra-p-anisylethylene as a ligand, can initiate specific chemical reactions. This complex has demonstrated the ability to initiate both the isomerization of quadricyclane and the polymerization of 2(10)-pinene. [] This highlights the potential of Tetra-p-anisylethylene complexes in catalytic applications.
Q2: How does the solid-state structure of Tetra-p-anisylethylene influence its luminescence properties?
A2: Studies have revealed that Tetra-p-anisylethylene exhibits excitation-dependent emission in its partly amorphous solid state. [] This phenomenon is attributed to the contributions of both amorphous and crystalline regions within the solid structure. The variations in molecular packing and intermolecular interactions in these different regions lead to variations in energy levels and consequently, different emission colors depending on the excitation wavelength.
Q3: What insights into the structure of Tetra-p-anisylethylene have been gained through crystallography?
A3: Crystallographic studies have provided valuable information about the structure of Tetra-p-anisylethylene. Specifically, the crystal structure of the dichloroiodate(I) salt of the Tetra-p-anisylethylene dication has been successfully determined. [] This structural information is crucial for understanding the compound's interactions and reactivity, paving the way for further exploration of its properties and applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



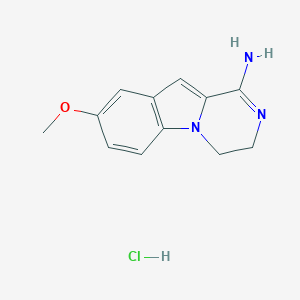
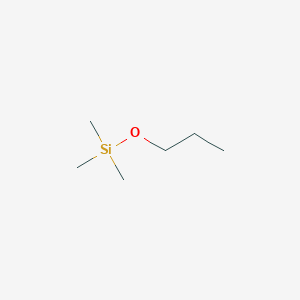
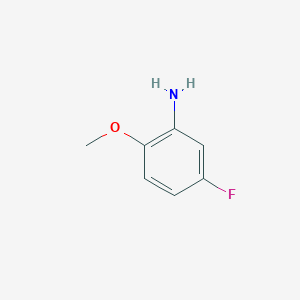
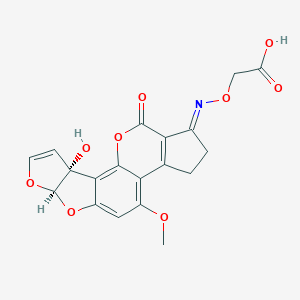
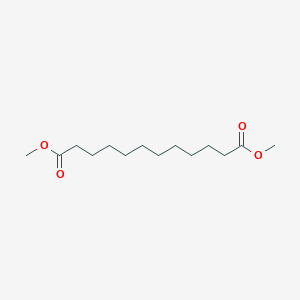
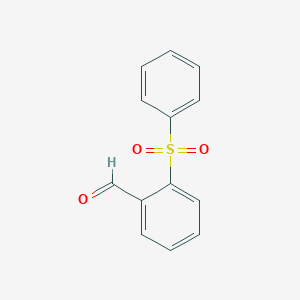
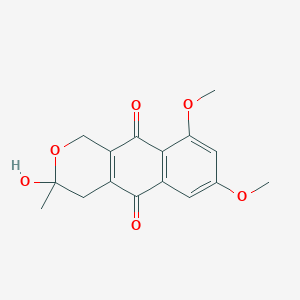
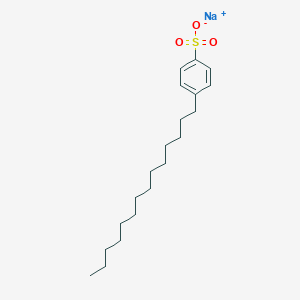
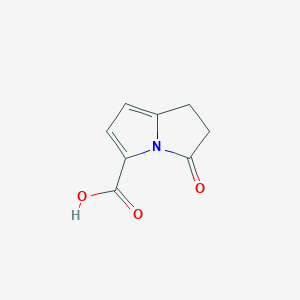

![(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid](/img/structure/B161735.png)

